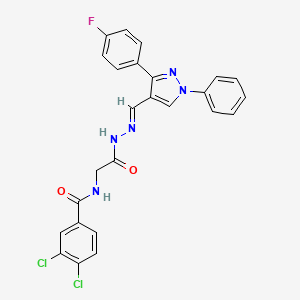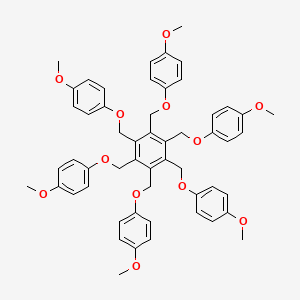
SLAP HydroPyrrolopyrazine Reagent
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactivo SLAP Hidropirrolopirazina, también conocido como (S)- (1- ( (Trimetilsilil)metil)pirrolidin-2-il)metanamina, es un reactivo de protocolo de amina de silicio. Se utiliza junto con aldehídos y cetonas para formar piperazinas N-desprotegidas mediante acoplamiento cruzado fotocatalítico. Este reactivo se introdujo como una alternativa sin estaño a los reactivos SnAP (protocolo de amina de estaño) para la síntesis de piperazina .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El reactivo SLAP Hidropirrolopirazina se sintetiza mediante el protocolo de amina de silicio. El proceso implica la reacción de aldehídos y cetonas con el reactivo en condiciones fotocatalíticas utilizando Ir[(ppy)2dtbbpy]PF6 como catalizador. Este proceso promovido por luz azul tolera una amplia gama de aldehídos heteroaromáticos, aromáticos y alifáticos .
Métodos de producción industrial
La producción industrial del reactivo SLAP Hidropirrolopirazina sigue la misma ruta sintética pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El reactivo se almacena típicamente a -20 °C para mantener su estabilidad y eficacia .
Análisis De Reacciones Químicas
Tipos de reacciones
El reactivo SLAP Hidropirrolopirazina principalmente experimenta reacciones de sustitución. Forma piperazinas N-desprotegidas a través del acoplamiento cruzado fotocatalítico con aldehídos y cetonas .
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen aldehídos, cetonas y el fotocatalizador Ir[(ppy)2dtbbpy]PF6. Las reacciones se llevan a cabo bajo luz azul para promover el proceso de acoplamiento cruzado .
Productos principales
Los principales productos formados a partir de estas reacciones son piperazinas N-desprotegidas. Estos productos son intermedios valiosos en la síntesis de diversos productos farmacéuticos y productos químicos finos .
Aplicaciones Científicas De Investigación
El reactivo SLAP Hidropirrolopirazina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El reactivo SLAP Hidropirrolopirazina ejerce sus efectos a través de un mecanismo de acoplamiento cruzado fotocatalítico. El reactivo reacciona con aldehídos y cetonas en presencia del fotocatalizador Ir[(ppy)2dtbbpy]PF6 bajo luz azul. Este proceso forma piperazinas N-desprotegidas al facilitar la formación de enlaces carbono-nitrógeno .
Comparación Con Compuestos Similares
El reactivo SLAP Hidropirrolopirazina es único debido a su naturaleza libre de estaño, lo que lo convierte en una alternativa más segura a los reactivos SnAP. Compuestos similares incluyen:
Reactivos SnAP: Reactivos del protocolo de amina de estaño utilizados para la síntesis similar de piperazina, pero que involucran estaño, que puede ser tóxico.
Reactivo SLAP Hidropiridopiridina: Otro reactivo del protocolo de amina de silicio utilizado para aplicaciones similares.
Reactivo SLAP Hidroquinoxalina: Utilizado para la síntesis de derivados de quinoxalina.
El reactivo SLAP Hidropirrolopirazina destaca por su amplia tolerancia a diversos aldehídos y cetonas y su composición más segura y libre de estaño .
Propiedades
Fórmula molecular |
C9H22N2Si |
|---|---|
Peso molecular |
186.37 g/mol |
Nombre IUPAC |
[(2S)-1-(trimethylsilylmethyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C9H22N2Si/c1-12(2,3)8-11-6-4-5-9(11)7-10/h9H,4-8,10H2,1-3H3/t9-/m0/s1 |
Clave InChI |
ZRRYXCIPRFOJCJ-VIFPVBQESA-N |
SMILES isomérico |
C[Si](C)(C)CN1CCC[C@H]1CN |
SMILES canónico |
C[Si](C)(C)CN1CCCC1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


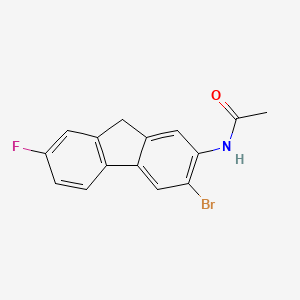
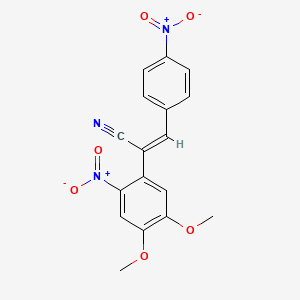
![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)

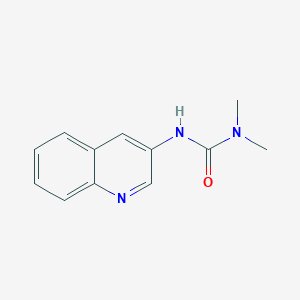
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
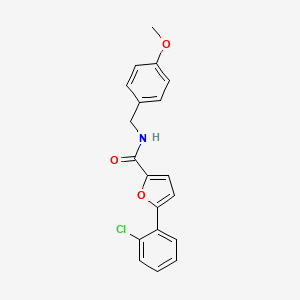
![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)


